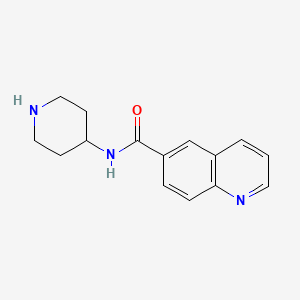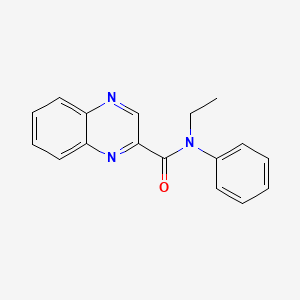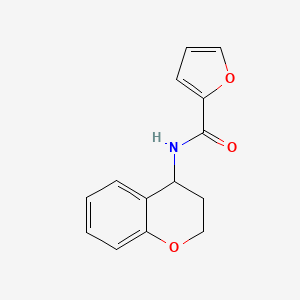
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide, also known as DFC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFC belongs to the class of chromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide is not fully understood, but it is believed to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer progression. N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has also been shown to have a protective effect against neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications, which makes it an attractive target for drug development. However, there are also some limitations to using N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide in lab experiments. Its low solubility in aqueous solutions can make it difficult to administer, and its stability under physiological conditions needs to be further investigated.
将来の方向性
There are several future directions for the research of N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide. One potential area of research is the development of N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide-based drugs for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide and its potential targets. The development of more efficient synthesis methods and the investigation of the stability of N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide under physiological conditions are also important areas of research. Finally, the evaluation of the safety and efficacy of N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide in clinical trials is needed to determine its potential as a therapeutic agent.
合成法
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide can be synthesized using a one-pot reaction between 3,4-dihydro-2H-chromen-4-amine and furan-2-carboxylic acid in the presence of acetic anhydride and triethylamine. The reaction proceeds via the formation of an intermediate, which is then cyclized to yield N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide. The purity of the synthesized compound can be improved by recrystallization from ethanol.
科学的研究の応用
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in vitro and in vivo. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(13-6-3-8-17-13)15-11-7-9-18-12-5-2-1-4-10(11)12/h1-6,8,11H,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZMADLIUQJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-chromen-4-yl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


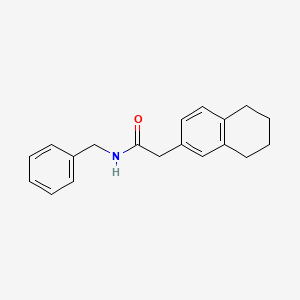
![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)

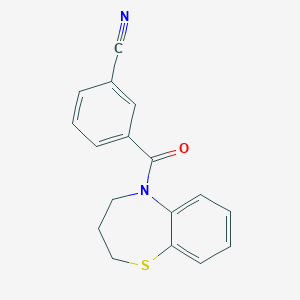
![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)
